molecular formula C7H10O3S B1354516 Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate CAS No. 2689-70-5

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate

Cat. No. B1354516
CAS RN: 2689-70-5
M. Wt: 174.22 g/mol
InChI Key: FOGAQTVNXLQDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate” is a chemical compound with the molecular formula C7H10O3S . It is used in the production of dihydro-thiophen-3-one .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI string: InChI=1S/C7H10O3S/c1-4-3-11-6 (5 (4)8)7 (9)10-2/h4,6H,3H2,1-2H3 . This indicates the connectivity and hydrogen count of the molecule.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 174.22 g/mol . It has a topological polar surface area of 68.7 Ų . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Chemical Reactions and Synthesis Techniques

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is involved in various chemical reactions and synthesis techniques. For instance, its transformation during the Dieckmann-reaction is significant, offering a method to prepare methyl 4-oxotetrahydrothiophene-3-carboxylate (Hromatka, Binder, & Eichinger, 1973). Furthermore, it participates in the nitration process of methyl-3-hydroxythiophene-2-carboxylate, leading to the synthesis of various compounds (Barker, Huddleston, Wood, & Burkitt, 2001).

Photocyclization and Reaction Studies

The compound has been studied in photocyclization reactions, such as its selective transformation to methyl 2-oxo-7-thiatricyclo[3.2.1.03,6]octane-1-carboxylate (Anklam, Lau, & Margaretha, 1985). Additionally, its reactions with methyl 3-hydroxythiophene-2-carboxylate have been explored for synthesizing various compounds (Corral & Lissavetzky, 1984).

Catalysis and Synthesis of Derivatives

The compound is also significant in catalysis and the synthesis of derivatives. For example, it is used in Thorpe cyclization for synthesizing 3-aminothiophene-2-carboxylates (Shah, 2011). The synthesis of functionalized thiopyran derivatives through reactions involving methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate demonstrates its versatility (Asghari, Firouzzade Pasha, & Tajbakhsh, 2016).

Safety and Hazards

“Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ .

properties

IUPAC Name

methyl 4-methyl-3-oxothiolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S/c1-4-3-11-6(5(4)8)7(9)10-2/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGAQTVNXLQDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(C1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440666
Record name Methyl 2,5-anhydro-4-deoxy-4-methyl-2-thiopent-3-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2689-70-5
Record name Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2689-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-anhydro-4-deoxy-4-methyl-2-thiopent-3-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g (1 mole) of methacrylic acid methyl ester are added dropwise to 106 g of thioglycolic acid methyl ester and 1 ml of piperidine. The reaction mixture is added dropwise to a solution of 40 g of sodium methylate in 200 ml of methanol. The mixture is stirred for a further half an hour, poured onto water, acidified and extracted with methylene chloride and the organic phase is washed with water and dried with sodium sulfate. After distillation, 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester is obtained (bp. 110° to 115°/14 Pascal).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.